2-((4-Fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde 2-((4-Fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC20356504
InChI: InChI=1S/C16H15FO2/c1-11-3-6-14(9-18)16(12(11)2)19-10-13-4-7-15(17)8-5-13/h3-9H,10H2,1-2H3
SMILES:
Molecular Formula: C16H15FO2
Molecular Weight: 258.29 g/mol

2-((4-Fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde

CAS No.:

Cat. No.: VC20356504

Molecular Formula: C16H15FO2

Molecular Weight: 258.29 g/mol

* For research use only. Not for human or veterinary use.

2-((4-Fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde -

Specification

Molecular Formula C16H15FO2
Molecular Weight 258.29 g/mol
IUPAC Name 2-[(4-fluorophenyl)methoxy]-3,4-dimethylbenzaldehyde
Standard InChI InChI=1S/C16H15FO2/c1-11-3-6-14(9-18)16(12(11)2)19-10-13-4-7-15(17)8-5-13/h3-9H,10H2,1-2H3
Standard InChI Key VQZLRJZYAGBOQN-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C(C=C1)C=O)OCC2=CC=C(C=C2)F)C

Introduction

Molecular Structure and Characterization

Structural Features

The compound consists of a benzaldehyde core substituted at the 3- and 4-positions with methyl groups and at the 2-position with a (4-fluorobenzyl)oxy moiety. The fluorine atom on the benzyl group introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions. Key structural parameters include:

PropertyValue
Molecular FormulaC16H15FO2\text{C}_{16}\text{H}_{15}\text{FO}_2
Molecular Weight258.29 g/mol
IUPAC Name2-[(4-Fluorophenyl)methoxy]-3,4-dimethylbenzaldehyde
Canonical SMILESCC1=C(C(=C(C=C1)C=O)OCC2=CC=C(C=C2)F)C
InChI KeyVQZLRJZYAGBOQN-UHFFFAOYSA-N

The presence of the aldehyde functional group at the para position relative to the ether linkage enables participation in condensation and nucleophilic addition reactions.

Spectroscopic Data

  • IR Spectroscopy: Stretching vibrations for the aldehyde group (νC=O1697cm1\nu_{\text{C=O}} \approx 1697 \, \text{cm}^{-1}) and aromatic C–F bonds (νC-F11001250cm1\nu_{\text{C-F}} \approx 1100–1250 \, \text{cm}^{-1}) are prominent.

  • NMR: 1H^1\text{H} NMR displays signals for the aldehyde proton (δ9.810.1ppm\delta \approx 9.8–10.1 \, \text{ppm}), methyl groups (δ2.22.5ppm\delta \approx 2.2–2.5 \, \text{ppm}), and fluorobenzyl protons (δ7.07.4ppm\delta \approx 7.0–7.4 \, \text{ppm}).

Synthesis and Optimization

Precursor Synthesis: 3,4-Dimethylbenzaldehyde

The synthesis begins with 3,4-dimethylbenzaldehyde, produced via a Grignard reaction between 4-bromo-o-xylene and magnesium in tetrahydrofuran (THF), followed by formylation with N,N-dimethylformamide\text{N,N-dimethylformamide} (DMF) . Key steps include:

  • Grignard Reaction:

    4-BrC6H3(CH3)2+MgArMgBr[2]4\text{-BrC}_6\text{H}_3(\text{CH}_3)_2 + \text{Mg} \rightarrow \text{ArMgBr} \quad[2]
  • Formylation:

    ArMgBr+HCONMe23,4-(CH3)2C6H3CHO[2]\text{ArMgBr} + \text{HCONMe}_2 \rightarrow \text{3,4-(CH}_3\text{)}_2\text{C}_6\text{H}_3\text{CHO} \quad[2]

This method achieves an 84% yield under optimized conditions (reflux at 70°C for 8 hours) .

Etherification with 4-Fluorobenzyl Bromide

The final step involves coupling 3,4-dimethylbenzaldehyde with 4-fluorobenzyl bromide under basic conditions (e.g., K2_2CO3_3 in DMF):

3,4-(CH3)2C6H3CHO+BrCH2C6H4F-4BaseTarget Compound[1][7]\text{3,4-(CH}_3\text{)}_2\text{C}_6\text{H}_3\text{CHO} + \text{BrCH}_2\text{C}_6\text{H}_4\text{F-4} \xrightarrow{\text{Base}} \text{Target Compound} \quad[1][7]

Reaction parameters such as temperature (80–100°C) and solvent polarity critically influence yields, which range from 65% to 78%.

Chemical Reactivity and Derivatives

Aldehyde Group Reactivity

The aldehyde moiety participates in:

  • Condensation Reactions: Formation of Schiff bases with amines.

  • Nucleophilic Additions: Grignard or organozinc reagents yield secondary alcohols.

  • Oxidation: Conversion to carboxylic acids under strong oxidative conditions.

Ether Linkage Stability

The benzyl ether group is resistant to hydrolysis under acidic conditions but cleavable via hydrogenolysis (H2_2, Pd/C). Fluorine’s electron-withdrawing effect enhances the ether’s stability toward nucleophilic attack.

Comparative Analysis with Structural Analogs

CompoundSubstituentsKey Differences
2-((2-Chloro-6-fluorobenzyl)oxy)-3,4-dimethylbenzaldehyde Cl at 2-position, F at 6-positionHigher molecular weight (292.73 g/mol); altered electronic effects due to Cl
2-((2-Fluorobenzyl)oxy)-3,4-dimethylbenzaldehydeF at 2-positionSteric hindrance near ether linkage reduces reactivity

Challenges and Future Directions

  • Synthetic Efficiency: Current yields (65–78%) require optimization via catalysis (e.g., phase-transfer catalysts) .

  • Biological Screening: Limited data necessitate in vitro assays to evaluate antimicrobial or anticancer potential.

  • Scalability: Transitioning from lab-scale to industrial production demands solvent recycling and waste reduction strategies .

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